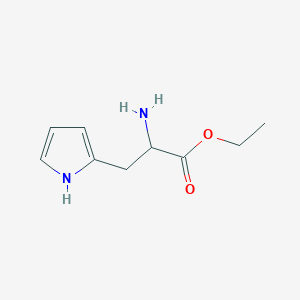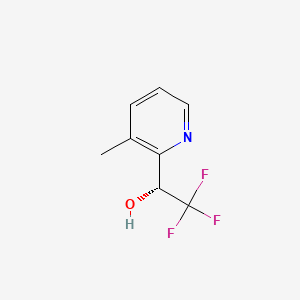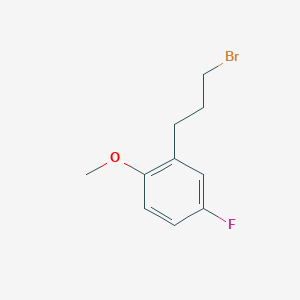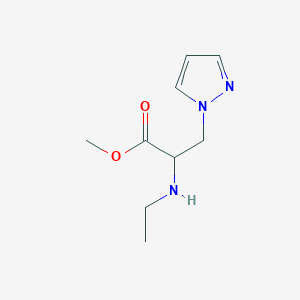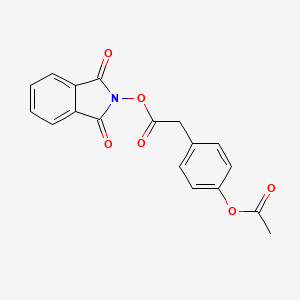
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2-[4-(acetyloxy)phenyl]acetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as hydrogenation, cyclization, and acetylation, followed by condensation in a mixture of methyl isobutyl ketone (MIBK) and acetic acid .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .
Applications De Recherche Scientifique
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate is unique due to its specific structural features and the presence of the acetyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H13NO6 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C18H13NO6/c1-11(20)24-13-8-6-12(7-9-13)10-16(21)25-19-17(22)14-4-2-3-5-15(14)18(19)23/h2-9H,10H2,1H3 |
Clé InChI |
IUSDKKHZQHDKKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



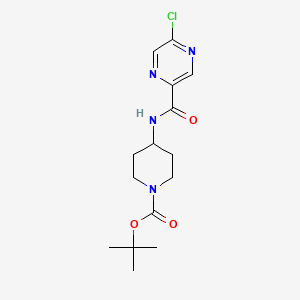
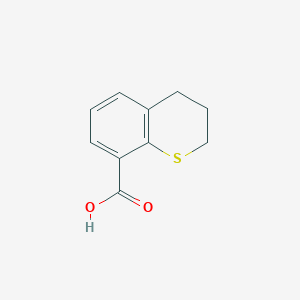
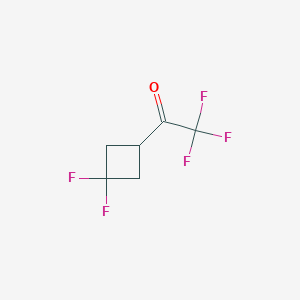

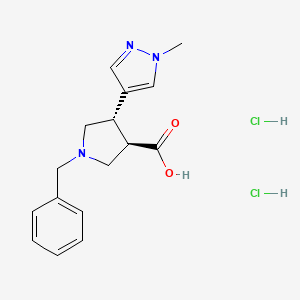

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
